Physicochemical Differentiation: pKa and Ionization State vs. Free Acid Analog
The ethyl ester exhibits a predicted pKa of -1.89±0.70, indicating that the ester group remains unionized under physiological and typical reaction conditions . In contrast, the corresponding carboxylic acid analog (2-(1-oxophthalazin-2(1H)-yl)acetic acid, CAS 90689-39-7) has a predicted pKa of 3.61±0.10, meaning it exists predominantly in its ionized carboxylate form at neutral pH . This difference translates into altered solubility profiles, membrane permeability, and reactivity in coupling reactions.
| Evidence Dimension | Acid dissociation constant (pKa, predicted) |
|---|---|
| Target Compound Data | -1.89 ± 0.70 |
| Comparator Or Baseline | 2-(1-Oxophthalazin-2(1H)-yl)acetic acid: 3.61 ± 0.10 |
| Quantified Difference | ΔpKa ≈ 5.5 units (ester is effectively non-acidic under physiological conditions) |
| Conditions | Predicted pKa using ACD/Labs or similar software; reported on ChemicalBook |
Why This Matters
The neutral ester form is preferred for synthetic transformations requiring anhydrous conditions and for improving passive membrane permeability in cell-based assays, whereas the ionized acid form is more suitable for salt formation and aqueous formulation.
